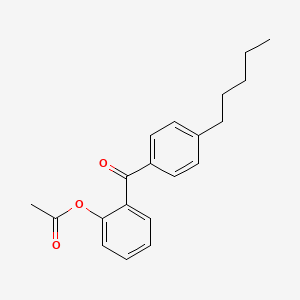

2-Acetoxy-4'-pentylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-pentylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-4-5-8-16-11-13-17(14-12-16)20(22)18-9-6-7-10-19(18)23-15(2)21/h6-7,9-14H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQNJMZWXSTUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641582 | |

| Record name | 2-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-46-1 | |

| Record name | 2-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Acetoxy 4 Pentylbenzophenone

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections for 2-Acetoxy-4'-pentylbenzophenone are at the ester and the diaryl ketone linkages.

The ester linkage of the 2-acetoxy group can be disconnected to reveal a 2-hydroxy-4'-pentylbenzophenone intermediate and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The diaryl ketone core of 2-hydroxy-4'-pentylbenzophenone can be disconnected via two main pathways, both pointing to a Friedel-Crafts-type reaction as the key carbon-carbon bond-forming step.

Pathway A involves a disconnection between the carbonyl carbon and the pentyl-substituted phenyl ring. This suggests a Friedel-Crafts acylation of pentylbenzene (B43098) with a 2-hydroxybenzoyl derivative. However, the hydroxyl group can interfere with the Lewis acid catalyst.

Pathway B , a more plausible route, involves disconnection between the carbonyl carbon and the hydroxyl-substituted phenyl ring. This points to a Friedel-Crafts acylation of a phenol (B47542) derivative with 4-pentylbenzoyl chloride. This approach is generally preferred as it allows for the introduction of the pentyl group on a separate precursor, which can be synthesized independently.

Therefore, the key precursors identified through this analysis are:

Phenol: A readily available starting material for the hydroxylated aromatic ring.

4-Pentylbenzoyl chloride: The acylating agent that introduces the pentylphenyl moiety. This can be prepared from 4-pentylbenzoic acid, which in turn can be synthesized from pentylbenzene.

An acetylating agent: Such as acetic anhydride or acetyl chloride, for the final esterification step.

Established and Emerging Synthetic Routes to Benzophenone (B1666685) Scaffolds

The construction of the benzophenone core is a critical step in the synthesis of this compound. Several methods have been established for this purpose, with Friedel-Crafts acylation being the most prominent.

Friedel-Crafts Acylation and Related Carbon-Carbon Bond Forming Reactions

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. nih.gov This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govblogspot.com

For the synthesis of the 2-hydroxy-4'-pentylbenzophenone intermediate, the Friedel-Crafts acylation of phenol with 4-pentylbenzoyl chloride is a direct approach. However, the reaction of phenols in Friedel-Crafts acylations can be complex. The hydroxyl group is an activating, ortho-, para-directing group, but it can also coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions. blogspot.com To achieve regioselectivity, particularly ortho-acylation, specific strategies and catalysts are often required. Research has shown that modified catalysts, such as zinc chloride supported on alumina, can promote regioselective ortho-C-acylation of phenols. rsc.org

An alternative to direct acylation is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. ajchem-a.comajchem-a.com In this approach, phenol would first be acylated with 4-pentylbenzoyl chloride to form phenyl 4-pentylbenzoate. This ester would then be subjected to a Fries rearrangement to yield a mixture of ortho- and para-hydroxybenzophenones. The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent. ajchem-a.com

| Reaction | Description | Key Reagents | Potential Advantages | Potential Disadvantages |

| Direct Friedel-Crafts Acylation | Electrophilic acylation of phenol with 4-pentylbenzoyl chloride. | Phenol, 4-pentylbenzoyl chloride, Lewis acid (e.g., AlCl₃, ZnCl₂/Al₂O₃) | More direct route. | Potential for low regioselectivity and side reactions due to the hydroxyl group. |

| Fries Rearrangement | Rearrangement of phenyl 4-pentylbenzoate to form hydroxybenzophenones. | Phenyl 4-pentylbenzoate, Lewis acid (e.g., AlCl₃) | Can provide ortho- and para-isomers. | Indirect route requiring an additional step; separation of isomers may be necessary. |

Esterification and Acetylation Mechanisms for the 2-Acetoxy Moiety

The final step in the synthesis is the introduction of the acetoxy group at the 2-position of the benzophenone core. This is typically achieved through the O-acylation of the 2-hydroxy-4'-pentylbenzophenone intermediate. lew.ro The most common reagents for this transformation are acetic anhydride or acetyl chloride.

The mechanism of this esterification generally involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of the acetylating agent. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (HCl or acetic acid). Phase-transfer catalysis can also be employed to facilitate the reaction between the phenoxide and the acyl chloride. lew.ro

The reaction is typically straightforward and high-yielding, provided the starting 2-hydroxy-4'-pentylbenzophenone is sufficiently pure.

Alkylation and Functionalization Techniques for the 4'-Pentyl Group

The 4'-pentyl group is introduced via the precursor, 4-pentylbenzoyl chloride. The synthesis of this precursor typically starts from pentylbenzene. One common method to introduce the pentyl group onto the benzene (B151609) ring is through a Friedel-Crafts alkylation reaction, although this can be prone to polyalkylation and rearrangements.

A more controlled approach to synthesize 4-pentylbenzoic acid, the precursor to the acyl chloride, might involve a cross-coupling reaction, such as a Suzuki or Kumada coupling, between a suitable pentyl-containing organometallic reagent and a 4-halobenzoic acid derivative.

Once 4-pentylbenzoic acid is obtained, it can be converted to 4-pentylbenzoyl chloride using standard methods, such as reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters at each step.

For the Friedel-Crafts acylation , key parameters to optimize include:

Catalyst: The choice and amount of Lewis acid can significantly impact yield and regioselectivity. While AlCl₃ is common, other catalysts like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or supported catalysts may offer better results for phenol acylation. rsc.org

Solvent: The solvent can influence the solubility of reactants and the activity of the catalyst. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) are often used.

Temperature: Temperature control is crucial. Lower temperatures often favor the para-isomer in Fries rearrangements, while higher temperatures can favor the ortho-isomer. ajchem-a.com

Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

For the acetylation step , optimization may involve:

Acetylating Agent: Comparing the reactivity and byproducts of acetic anhydride versus acetyl chloride.

Base: The choice of base and its stoichiometry can affect the reaction rate and prevent side reactions.

Temperature: While often conducted at room temperature, gentle heating may be required in some cases.

Mechanistic Studies of this compound Formation Pathways

The formation of the key intermediate, 2-hydroxy-4'-pentylbenzophenone, via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid activates the 4-pentylbenzoyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich phenol ring. The regioselectivity of this attack (ortho vs. para) is influenced by the directing effect of the hydroxyl group and steric factors. blogspot.com

In the case of a direct ortho-acylation , a proposed mechanism involves the initial coordination of the Lewis acid to the phenolic oxygen. This can direct the incoming acylium ion to the ortho position through a chelation-controlled mechanism. rsc.orgnih.gov

The Fries rearrangement mechanism is more complex and can proceed through either an intermolecular or intramolecular pathway. The intermolecular pathway involves the generation of a free acylium ion, which then re-attacks the aromatic ring. The intramolecular pathway involves a concerted nih.govacs.org- or nih.govrsc.org-sigmatropic shift of the acyl group. The prevailing mechanism can depend on the specific substrate and reaction conditions. ajchem-a.com

The final acetylation step follows a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the final ester product and a leaving group.

Principles of Green Chemistry in the Development of Sustainable Synthetic Protocols for this compound

The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of sustainable practices, such as employing less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation. The traditional synthesis of benzophenone derivatives often involves methods that are at odds with these principles, relying on stoichiometric amounts of hazardous catalysts and volatile organic solvents. Therefore, modern synthetic strategies focus on developing more benign and efficient alternatives.

A key reaction in the synthesis of the core benzophenone structure is the Friedel-Crafts acylation. digitellinc.comboisestate.edu Traditionally, this reaction utilizes strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are required in stoichiometric amounts, leading to the generation of large quantities of toxic and corrosive waste. digitellinc.comboisestate.edu In an effort to create a more sustainable process, researchers have explored the use of heterogeneous catalysts like zeolites and reusable ionic liquids. digitellinc.comboisestate.edubeilstein-journals.org

Zeolites, which are microporous aluminosilicate (B74896) minerals, can function as solid acid catalysts, offering advantages such as ease of separation from the reaction mixture and the potential for regeneration and reuse. digitellinc.comboisestate.edu For instance, studies on the acylation of various aromatic compounds have shown that zeolites like H-beta can effectively catalyze the reaction with high selectivity, minimizing the formation of byproducts. mdpi.com The use of zeolites aligns with the green chemistry principle of catalysis, where catalytic reagents are superior to stoichiometric ones.

Another promising green alternative is the use of ionic liquids as both catalysts and solvents in Friedel-Crafts acylations. beilstein-journals.orgtandfonline.comtandfonline.com Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, reducing air pollution. beilstein-journals.org Certain ionic liquids can be designed to have Lewis acidic properties, allowing them to catalyze the reaction while also serving as the reaction medium. tandfonline.comcdnsciencepub.com This approach can lead to higher reaction rates and selectivity. tandfonline.com For example, chloroaluminate-based ionic liquids have been successfully employed in the acylation of arenes. cdnsciencepub.com The reusability of the ionic liquid-catalyst system is a significant advantage, contributing to waste reduction. beilstein-journals.org

The following table summarizes a comparative overview of traditional versus greener approaches for the Friedel-Crafts acylation step in the synthesis of a benzophenone core structure.

| Catalyst System | Solvent | Key Advantages of Greener Approach |

| Traditional | ||

| AlCl₃ (stoichiometric) | Volatile Organic Solvents (e.g., CS₂, nitrobenzene) | - |

| Greener Alternatives | ||

| Zeolite H-beta | Solvent-free or high-boiling point solvent | Recyclable catalyst, reduced waste, improved safety. digitellinc.comboisestate.edumdpi.com |

| Iron(III) chloride in Tunable Aryl Alkyl Ionic Liquids (TAAILs) | Ionic Liquid | Recyclable catalyst and solvent, high yields, air and water stability. beilstein-journals.org |

The second key step in the synthesis of this compound is the esterification of the hydroxyl group of a 2-hydroxy-4'-pentylbenzophenone precursor. Traditional esterification methods often employ acyl chlorides or anhydrides with pyridine as a catalyst, which is a volatile and toxic solvent. rsc.org Green alternatives focus on minimizing the use of such hazardous materials.

One approach is the use of milder and more environmentally benign catalysts. For example, sodium bicarbonate has been shown to be an effective and inexpensive catalyst for the acetylation of phenols and alcohols with acetic anhydride at room temperature, offering good to excellent yields. mdpi.com This method avoids the use of toxic pyridine and often simplifies the work-up procedure. mdpi.com

Furthermore, solvent-free reaction conditions represent a significant advancement in green chemistry. researchgate.net Performing the acetylation with acetic anhydride in the absence of a solvent, or using the reagent itself as the solvent, can drastically reduce waste and simplify purification. researchgate.netnih.gov Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov

The table below illustrates the comparison between conventional and greener methods for the acetylation of a phenolic precursor.

| Acetylation Method | Catalyst | Solvent | Key Advantages of Greener Approach |

| Traditional | |||

| Acetic anhydride | Pyridine | Pyridine | - |

| Greener Alternatives | |||

| Acetic anhydride | Sodium Bicarbonate | Toluene or other less hazardous solvents | Use of a non-toxic, inexpensive catalyst. mdpi.com |

| Acetic anhydride | None (Neat) | None (Solvent-free) | Reduced waste, simplified purification, high atom economy. researchgate.netnih.gov |

| Microwave-assisted | None or mild catalyst | Acetic anhydride (neat) | Rapid reaction times, energy efficiency, high yields. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Acetoxy 4 Pentylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy serves as a cornerstone for the unambiguous assignment of the proton and carbon framework of 2-Acetoxy-4'-pentylbenzophenone. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of its chemical structure, including connectivity and spatial relationships, can be achieved.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings, the protons of the pentyl chain, and the methyl protons of the acetoxy group. The chemical shifts are influenced by the electronic environment of each proton. For instance, the aromatic protons on the acetoxy-substituted ring are expected to appear at slightly different chemical shifts compared to those on the pentyl-substituted ring due to the differing electronic effects of the substituents.

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct resonance. The carbonyl carbon of the benzophenone (B1666685) moiety is characteristically downfield, while the carbons of the pentyl group will reside in the aliphatic region of the spectrum. The acetoxy group will show characteristic signals for its carbonyl and methyl carbons.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.20-7.80 | m | - |

| -CH₂- (pentyl, α to ring) | 2.65 | t | 7.5 |

| -CH₂- (pentyl) | 1.60 | m | - |

| -CH₂- (pentyl) | 1.30 | m | - |

| -CH₃ (pentyl) | 0.90 | t | 7.0 |

| -OCOCH₃ | 2.30 | s | - |

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (benzophenone) | 196.5 |

| C-O (acetoxy) | 151.0 |

| C=O (acetoxy) | 169.5 |

| Aromatic C | 128.0-145.0 |

| -CH₂- (pentyl, α to ring) | 36.0 |

| -CH₂- (pentyl) | 31.5 |

| -CH₂- (pentyl) | 31.0 |

| -CH₂- (pentyl) | 22.5 |

| -CH₃ (pentyl) | 14.0 |

| -OCOCH₃ | 21.1 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, primarily confirming the connectivity within the pentyl chain through correlations between adjacent methylene (B1212753) groups and the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This allows for the unambiguous assignment of the protonated carbons in both the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons of the pentyl group to the quaternary carbon of the phenyl ring, and the methyl protons of the acetoxy group to the ester carbonyl carbon and the aromatic carbon to which the acetoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum would provide information about the spatial proximity of protons. For instance, correlations between the ortho protons of one aromatic ring and the ortho protons of the other could indicate the preferred conformation of the benzophenone core.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₂₀H₂₂O₃. wikipedia.org The expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

Calculated and Expected HRMS Data:

| Parameter | Value |

| Molecular Formula | C₂₀H₂₂O₃ |

| Molar Mass | 310.39 g/mol |

| Exact Mass | 310.1569 u wikipedia.org |

| Predicted [M+H]⁺ | 311.1642 |

| Predicted [M+Na]⁺ | 333.1461 |

The high mass accuracy of HRMS allows for the confident confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The carbonyl stretching vibration of the benzophenone ketone is a prominent feature, typically appearing in the range of 1650-1670 cm⁻¹. researchgate.net The ester carbonyl of the acetoxy group will also exhibit a strong absorption band, generally at a higher frequency, around 1760-1770 cm⁻¹. The C-O stretching of the ester will be visible in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group will appear just below 3000 cm⁻¹. libretexts.orglumenlearning.com

Predicted FTIR Absorption Bands:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=O Stretch (Ester) | 1760-1770 | Strong |

| C=O Stretch (Ketone) | 1650-1670 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch (Ester) | 1200-1250 | Strong |

| C-H Bend (Aliphatic) | 1375, 1465 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The carbonyl stretching vibrations are also Raman active. The aliphatic C-H stretching and bending modes of the pentyl chain will also be observable. nih.govacs.org

Predicted Raman Shifts:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3080 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=O Stretch (Ketone/Ester) | 1650-1770 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-C Stretch (Alkyl Chain) | 800-1200 | Medium |

X-ray Crystallography for Elucidation of Solid-State Molecular Architecture and Crystal Packing

For this compound, there are no published crystallographic data. Such a study would be essential to:

Determine the exact conformation of the pentyl chain and its orientation relative to the benzophenone core.

Quantify the dihedral angle between the two phenyl rings of the benzophenone moiety.

Characterize any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 15.456 |

| c (Å) | e.g., 9.876 |

| α (°) | 90 |

| β (°) | e.g., 105.34 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1490.0 |

| Z (molecules per unit cell) | 4 |

Advanced Electron Microscopy Techniques for Morphological and Nanoscale Characterization

The morphology of a chemical compound, whether in its pure form or as part of a composite material, can significantly influence its macroscopic properties and performance. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials at the micro- and nanoscale.

There is currently no published research employing electron microscopy to characterize this compound.

Scanning Electron Microscopy (SEM)

An SEM analysis of this compound could provide detailed images of its particle shape, size distribution, and surface texture. This information would be particularly valuable if the compound is used in applications where particle morphology is critical, such as in pigments, polymer additives, or pharmaceutical formulations.

Transmission Electron Microscopy (TEM)

TEM offers higher resolution than SEM and is used to investigate the internal structure of materials. If this compound were to be formulated into nanoparticles or incorporated into a polymer matrix, TEM would be essential for visualizing the dispersion and morphology of the compound at the nanoscale.

Surface-Sensitive Analytical Techniques for Interfacial Studies (e.g., X-ray Photoelectron Spectroscopy (XPS))

The surface chemistry of a material is critical in a wide range of applications, including catalysis, adhesion, and biocompatibility. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

No XPS studies have been reported for this compound. An XPS analysis would be instrumental in:

Confirming the elemental composition of the surface.

Identifying the different chemical states of carbon and oxygen, which would help to verify the presence of the carbonyl and ester functional groups at the surface.

Assessing the surface purity of the compound.

A hypothetical table of XPS binding energies for the core elements in this compound is provided below to exemplify the expected data from such an experiment.

Hypothetical XPS Binding Energy Data for this compound

| Element | Core Level | Hypothetical Binding Energy (eV) |

| C 1s | C-C/C-H | 284.8 |

| C 1s | C-O | 286.5 |

| C 1s | C=O | 288.2 |

| O 1s | C=O | 531.5 |

| O 1s | C-O | 533.0 |

Reactivity and Reaction Mechanism Studies of 2 Acetoxy 4 Pentylbenzophenone

Investigation of Intramolecular and Intermolecular Chemical Transformations

The reactivity of 2-Acetoxy-4'-pentylbenzophenone is characterized by transformations involving its principal functional groups.

Hydrolytic Stability and Reaction Pathways of the Acetoxy Ester

The acetoxy group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-hydroxy-4'-pentylbenzophenone and acetic acid. This transformation can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the phenoxide ion, which is then protonated to give the 2-hydroxy-4'-pentylbenzophenone.

In acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Following a proton transfer, a molecule of acetic acid is eliminated, yielding the 2-hydroxy-4'-pentylbenzophenone.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the solvent's dielectric constant. nih.gov Studies on analogous aspirin (B1665792) prodrugs, which also contain an acetoxybenzoyl moiety, have shown that the hydrolysis to release the active form is a critical aspect of their function and proceeds via an SN1-type mechanism in certain conditions. nih.gov

Table 1: General Conditions for Acetoxy Group Hydrolysis

| Catalyst | General Mechanism | Key Steps |

| Acid (e.g., H₃O⁺) | Acid-catalyzed nucleophilic acyl substitution | 1. Protonation of the ester carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of acetic acid. |

| Base (e.g., OH⁻) | Base-catalyzed nucleophilic acyl substitution | 1. Nucleophilic attack by hydroxide ion on the ester carbonyl. 2. Formation of a tetrahedral intermediate. 3. Elimination of the phenoxide leaving group. 4. Protonation of the phenoxide. |

Reactivity of the Ketone Moiety (e.g., Nucleophilic Addition, Reduction)

The ketone functional group in this compound is a site for various chemical reactions, most notably nucleophilic addition and reduction.

Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and can be attacked by a wide range of nucleophiles. libretexts.orgchemguide.co.uk These reactions typically proceed via the formation of a tetrahedral intermediate. For instance, reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) would lead to the formation of a tertiary alcohol after an aqueous workup.

Reduction: The ketone can be reduced to a secondary alcohol, [2-(1-hydroxybenzyl)]-phenyl acetate, using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The choice of reducing agent can be critical, as stronger reducing agents like LiAlH₄ could potentially also reduce the ester group, although this is generally slower than ketone reduction. Catalytic hydrogenation can also be employed for this reduction.

Table 2: Common Reactions of the Ketone Moiety

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Grignard Reagents (RMgX), Organolithium (RLi) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Reductive Amination | Ammonia or Primary Amines with a reducing agent (e.g., NaBH₃CN) | Amine |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkene |

Aromatic Ring Substitution and Functionalization Reactions

The two benzene (B151609) rings of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The acetoxy group (-OAc) on the first ring is an ortho, para-directing group, although it is an activating group. libretexts.org The benzoyl group (-COC₆H₄-pentyl) is a meta-directing and deactivating group. The pentyl group (-C₅H₁₁) on the second ring is a weak ortho, para-directing and activating group. youtube.com The interplay of these directing effects will determine the regioselectivity of substitution reactions. For example, nitration or halogenation would be expected to occur at positions ortho or para to the acetoxy group on the first ring, and ortho or para to the pentyl group on the second ring, with the meta position to the carbonyl group being less favored. masterorganicchemistry.comlecturio.com The steric hindrance from the existing substituents will also influence the product distribution. youtube.com

Elucidation of Reaction Intermediates and Transition States

In the hydrolysis of the acetoxy group, a tetrahedral intermediate is a key species in both acid- and base-catalyzed pathways. For nucleophilic addition to the ketone, a tetrahedral alkoxide intermediate is formed before protonation. In electrophilic aromatic substitution, a resonance-stabilized carbocation known as an arenium ion or sigma complex is the critical intermediate. masterorganicchemistry.comyoutube.com The stability of this intermediate is influenced by the electronic properties of the substituents on the ring. youtube.com

The transition states for these reactions would be the highest energy points along the reaction coordinate leading to these intermediates. For instance, in the attack of a nucleophile on the carbonyl carbon, the transition state would involve the partial formation of the new bond to the nucleophile and partial breaking of the carbonyl π-bond.

Photochemical Behavior and Photophysical Properties of this compound

The photochemical behavior of this compound is expected to be closely related to that of other benzophenone (B1666685) derivatives, which are known for their rich photochemistry. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

It is important to note that the primary photochemically active species is often the hydrolyzed product, 2-hydroxy-4'-pentylbenzophenone. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen plays a crucial role in the photostability and photophysical properties of these types of compounds through a process called Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov

Absorption and Emission Spectroscopy

Absorption Spectroscopy: 2-Hydroxybenzophenone (B104022) derivatives typically exhibit strong absorption in the UV-A region of the electromagnetic spectrum. researchgate.netresearchgate.net The exact absorption maxima (λmax) for this compound are not specifically reported, but by analogy to similar compounds like 2-hydroxy-4-methoxybenzophenone, strong absorption bands can be expected. nist.govnih.gov The hydrolysis product, 2-hydroxy-4'-pentylbenzophenone, would likely show a different absorption profile due to the presence of the phenolic hydroxyl group and the intramolecular hydrogen bond.

Emission Spectroscopy: The fluorescence properties of 2-hydroxybenzophenone derivatives are of significant interest. Following excitation, these molecules can exhibit dual emission, which is attributed to the ESIPT mechanism. nih.gov The emission from the initial excited state (enol form) is typically at a shorter wavelength (higher energy), while the emission from the proton-transferred tautomer (keto form) is at a longer wavelength (lower energy). nih.gov The relative intensities of these emission bands can be influenced by the solvent polarity and the specific substituents on the aromatic rings. nih.gov

Table 3: General Spectroscopic Properties of Related 2-Hydroxybenzophenones

| Spectroscopic Technique | Typical Wavelength Range | Notes |

| UV-Vis Absorption | 280-400 nm | Strong absorption in the UV-A range. The exact λmax is influenced by substituents and solvent. |

| Fluorescence Emission | 450-650 nm | Often shows dual emission due to ESIPT. The position and intensity of emission peaks are sensitive to the molecular environment. |

Photoreactivity and Radical Generation Mechanisms

The photoreactivity of this compound is dictated by the fundamental principles of organic photochemistry, primarily involving the excitation of the benzophenone chromophore and subsequent intramolecular reactions. Upon absorption of ultraviolet (UV) radiation, the carbonyl group of the benzophenone moiety is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the efficient intersystem crossing (ISC) characteristic of benzophenones, the S₁ state rapidly converts to the more stable and longer-lived triplet state (T₁). The T₁ state, having a diradical nature (n,π*), is the primary precursor for the subsequent chemical transformations.

For this compound, the presence of a pentyl group at the 4'-position, which possesses abstractable γ-hydrogens, strongly suggests that the dominant photochemical pathway is a Norrish Type II reaction . This intramolecular process involves the abstraction of a γ-hydrogen atom from the pentyl chain by the excited carbonyl oxygen. This hydrogen abstraction results in the formation of a 1,4-biradical intermediate.

The proposed mechanism for the Norrish Type II reaction of this compound is as follows:

Excitation and Intersystem Crossing: this compound absorbs a photon, leading to the formation of the excited triplet state (T₁).

Intramolecular γ-Hydrogen Abstraction: The triplet state undergoes an intramolecular hydrogen abstraction from the γ-position of the pentyl group, forming a 1,4-biradical.

Biradical Reactions: The resulting 1,4-biradical can undergo two competing secondary reactions:

β-Scission (Cleavage): Fragmentation of the biradical to yield acetophenone (B1666503) and 1-pentene. This is often the major pathway for acyclic ketones.

Intramolecular Cyclization (Yang-Norrish Reaction): Ring closure of the biradical to form a cyclobutanol (B46151) derivative.

While the Norrish Type II pathway is expected to be predominant, the possibility of a Norrish Type I reaction cannot be entirely dismissed. This reaction involves the homolytic cleavage of the bond between the carbonyl group and the substituted phenyl ring (α-cleavage). However, for benzophenones, this pathway is generally less efficient than for aliphatic ketones unless there are substituents that can stabilize the resulting radicals. In the case of this compound, the stability of the potential radical fragments would determine the likelihood of this pathway.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The kinetics of the Norrish Type II reaction are governed by several factors, including the quantum yield of triplet formation (Φ_ISC_), the rate constant for γ-hydrogen abstraction (k_H_), and the partitioning of the 1,4-biradical between cleavage (k_cleav_) and cyclization (k_cycl_).

Illustrative Kinetic Parameters for Norrish Type II Reactions of Alkyl Benzophenones

| Parameter | Typical Value Range | Description |

| Φ_ISC | 0.9 - 1.0 | The quantum yield of intersystem crossing from the S₁ to the T₁ state. For most benzophenones, this is highly efficient. |

| k_H_ (s⁻¹) | 10⁷ - 10⁹ | The rate constant for the intramolecular abstraction of the γ-hydrogen. This is dependent on the C-H bond strength and the conformation of the alkyl chain. |

| Biradical Lifetime (ns) | 1 - 100 | The lifetime of the 1,4-biradical intermediate, which is determined by the rates of cleavage and cyclization. |

| k_cleav_ / k_cycl_ | Varies | The ratio of the rate constants for cleavage versus cyclization. This ratio is sensitive to the substitution pattern and the reaction conditions. |

| Disclaimer: The values in this table are representative of typical alkyl benzophenones and are intended for illustrative purposes only. They do not represent experimental data for this compound. |

The thermodynamics of the reaction pathways are primarily influenced by the triplet energy of the benzophenone chromophore and the bond dissociation energies (BDEs) of the bonds involved in the reaction. The triplet energy of benzophenone is approximately 69 kcal/mol. The γ-hydrogen abstraction is thermodynamically favorable if the energy of the excited triplet state is sufficient to overcome the BDE of the γ-C-H bond.

Illustrative Thermodynamic Parameters Relevant to the Photoreactivity of this compound

| Parameter | Typical Value (kcal/mol) | Description |

| T₁ Energy (E_T) | ~69 | The energy of the excited triplet state of the benzophenone chromophore. |

| γ-C-H Bond Dissociation Energy | 95 - 98 | The energy required to homolytically cleave a secondary C-H bond in an alkyl chain. |

| Enthalpy of Reaction (ΔH_rxn_) | Exothermic | The overall reaction for the formation of cleavage or cyclization products from the excited state is generally exothermic. |

| Disclaimer: The values in this table are typical for related compounds and are provided for illustrative purposes. They are not specific experimental values for this compound. |

The ortho-acetoxy substituent may exert some influence on the photoreactivity. While it does not directly participate in hydrogen abstraction, it could affect the electronic properties of the benzophenone chromophore, potentially altering the triplet state energy and the quantum yields of the photochemical processes. Further experimental and computational studies would be necessary to quantify these effects for this compound.

Computational Chemistry and Theoretical Modeling of 2 Acetoxy 4 Pentylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2-acetoxy-4'-pentylbenzophenone. DFT calculations are employed to determine various ground-state properties. nih.govnih.gov

The process typically begins with geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation. From this optimized geometry, a range of electronic properties can be calculated. mdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

DFT computations also provide insights into the distribution of electric charge within the molecule, which can be visualized through molecular electrostatic potential (MESP) maps. These maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions. Furthermore, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com For benzophenone (B1666685) and its derivatives, DFT methods like B3LYP with a 6-311++G** basis set have been successfully used to evaluate their physical and chemical properties. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for Benzophenone Derivatives Note: This table presents typical data for benzophenone derivatives to illustrate the outputs of DFT calculations. Values for this compound would require specific computation.

| Calculated Property | Typical Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 4.5 to 5.5 | Difference between LUMO and HOMO energies; indicates chemical stability. mdpi.com |

| Chemical Hardness (η) | 2.25 to 2.75 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.0 to 2.0 | Describes the propensity of a species to accept electrons. mdpi.com |

While DFT is a powerful tool, ab initio methods offer a pathway to even higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without relying on the empirical parameters often found in other models. They are particularly useful for benchmarking results obtained from DFT and for calculations where high precision is critical, such as determining accurate reaction energy barriers or fine details of non-covalent interactions. For complex photochemical processes in chromophores like benzophenone, high-level ab initio calculations can provide a more accurate description of excited states. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. aip.org

For this compound, MD simulations can reveal its conformational landscape by exploring the different shapes (conformers) the molecule can adopt due to the rotation of its single bonds, particularly in the flexible pentyl and acetoxy groups. These simulations can be performed in a vacuum to study intrinsic dynamics or in the presence of solvent molecules to understand how the environment influences its behavior. aip.org Understanding solute-solvent interactions at a microscopic level is crucial, and MD simulations coupled with quantum mechanics (QM/MM methods) can provide detailed insights into phenomena like solvatochromism, where solvent polarity affects spectroscopic properties. aip.org Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment, such as in a solution or interacting with a biological membrane. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry is instrumental in predicting and interpreting spectroscopic data.

UV-Vis Absorption: The electronic absorption spectra of molecules like this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensity of peaks in a UV-Vis spectrum. mdpi.com For benzophenone, computational studies have been used to rationalize its solvatochromic behavior, where the absorption peaks shift depending on the solvent. aip.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict 1H and 13C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to compute these shifts. By comparing the calculated shifts with experimental data, the proposed molecular structure can be confirmed.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzophenone Analog Note: This table is illustrative. Specific data for this compound would require dedicated experimental and computational work.

| Parameter | Predicted Value (TD-DFT/DFT) | Experimental Value |

|---|---|---|

| UV-Vis λmax (nm) | ~255 nm, ~330 nm | ~252 nm, ~340 nm |

| 13C Chemical Shift (C=O) (ppm) | ~195 ppm | ~196 ppm |

| 1H Chemical Shift (Aromatic) (ppm) | 7.2 - 7.8 ppm | 7.3 - 7.8 ppm |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy species that exist transiently between reactants and products. researchgate.net

For a molecule like this compound, theoretical calculations could be used to investigate its synthesis pathways, such as the Friedel-Crafts acylation reaction. DFT calculations can determine the activation energies for different steps in the mechanism, providing insights into reaction kinetics and helping to optimize reaction conditions. researchgate.net Furthermore, for benzophenones, which are well-known photosensitizers, computational studies can model the photochemical processes they undergo upon UV irradiation, such as intersystem crossing from singlet to triplet excited states. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. nih.govmeilerlab.org These models are fundamental in drug discovery and materials science. researchgate.net

For benzophenone derivatives, QSAR studies have been successfully developed to predict various biological activities, such as antimalarial and antileishmanial effects. nih.govsemanticscholar.orgscielo.br The process involves several steps:

A dataset of compounds with known activities (the training set) is assembled.

For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

A mathematical model is created using statistical techniques like multiple linear regression (MLR) to find a correlation between the descriptors and the observed activity. nih.govresearchgate.net

The predictive power of the model is then validated using an external set of compounds (the test set). researchgate.net

Such models can help in understanding which structural features are important for a desired activity and can be used to design new, more potent compounds without the need for immediate synthesis and testing. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Benzophenones

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment (DM), HOMO/LUMO energies | Charge distribution, reactivity |

| Topological | Wiener Index, Kier & Hall Indices | Molecular size, branching, and shape |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, polarizability |

| Steric | Molecular Volume (MV), Surface Area | Overall size and shape of the molecule |

Potential Applications and Functional Materials Development with 2 Acetoxy 4 Pentylbenzophenone

Exploration as a Photoinitiator or UV Absorber in Polymerization Processes

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators. Upon absorption of UV radiation, the benzophenone moiety can be excited to a triplet state, enabling it to abstract a hydrogen atom from a suitable donor molecule, thereby generating free radicals that can initiate polymerization. The efficiency of this process is influenced by the specific substituents on the benzophenone core. While no direct studies on the photoinitiation efficiency of 2-Acetoxy-4'-pentylbenzophenone are readily available, it is plausible that it could function in this capacity.

Similarly, the benzophenone structure is a chromophore that strongly absorbs UV radiation. This property makes benzophenone derivatives effective UV absorbers, which can be incorporated into materials to protect them from photodegradation. The pentyl chain in this compound would likely enhance its compatibility with various polymer matrices, potentially making it a useful additive for UV protection in plastics and coatings.

Integration into Polymeric Matrices for Enhanced Material Performance

The incorporation of functional molecules like this compound into polymeric matrices can impart new or enhanced properties to the resulting material. The long pentyl chain would act as a plasticizer and increase its solubility in nonpolar polymers. The benzophenone core, as a UV absorber, could improve the weatherability and lifespan of the polymer. Furthermore, if used as a photoinitiator, it could be consumed during the curing process, leading to a covalently bound functionality within the polymer network.

Development of Liquid Crystalline Phases and Mesomorphic Properties

The molecular shape of this compound, featuring a semi-rigid core with a flexible alkyl chain, is a common motif in molecules that exhibit liquid crystalline behavior. The interplay between the rigid aromatic core and the flexible pentyl tail could lead to the formation of ordered, fluid phases (mesophases) under specific temperature conditions. Research on other benzophenone derivatives has shown that they can form various liquid crystal phases, including nematic and smectic phases. rsc.org The specific mesomorphic properties of this compound would need to be experimentally investigated, but its structure suggests a predisposition for such behavior.

Advanced Coatings and Composite Materials Incorporating this compound

In the realm of advanced coatings, this compound could serve multiple roles. As a UV absorber, it could protect the underlying substrate and the coating itself from sun damage. As a photoinitiator, it could be used in UV-curable coatings, which are valued for their rapid curing times and low volatile organic compound (VOC) emissions. The pentyl group could also influence the surface properties of the coating, such as hydrophobicity and adhesion. In composite materials, its integration could enhance the interfacial adhesion between the matrix and reinforcing fibers, particularly if it is involved in the polymerization of the matrix.

Chemical Modification and Functionalization for Novel Material Properties

The acetoxy group on the this compound molecule provides a handle for further chemical modification, allowing for the creation of novel materials with tailored properties.

The benzophenone moiety can be used to photochemically graft the molecule onto the surface of a substrate or onto existing polymer chains. researchgate.net This "grafting from" or "grafting to" approach can be used to permanently modify the surface properties of a material, for instance, to improve its biocompatibility, change its wettability, or introduce a specific functionality. The pentyl chain could influence the organization and density of the grafted layer.

The combination of a rigid aromatic core and a flexible alkyl chain in this compound makes it a candidate for use in supramolecular chemistry. Molecules with such amphiphilic character can self-assemble into ordered structures like micelles, vesicles, or gels in appropriate solvents. nih.gov By designing specific non-covalent interactions, it might be possible to create complex, functional architectures. For instance, benzophenone-functionalized dipeptides have been shown to form supramolecular gels that can act as templates for spatially controlled polymerization. nih.gov

Analytical Method Development and Validation for 2 Acetoxy 4 Pentylbenzophenone Quantification and Purity Assessment

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are paramount for separating and quantifying 2-Acetoxy-4'-pentylbenzophenone from its potential impurities and related substances. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods have been optimized to provide reliable and accurate results.

A reverse-phase HPLC (RP-HPLC) method with UV detection was developed for the precise quantification of this compound. The optimization process focused on achieving a symmetrical peak shape, adequate retention, and baseline separation from known impurities.

The method was developed to be stability-indicating, capable of separating the main compound from its degradation products. nih.gov The final optimized HPLC conditions are presented in the table below.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Under these conditions, this compound typically elutes at approximately 8.5 minutes, well-resolved from other components in the sample matrix.

For the assessment of volatile impurities and residual solvents, a Gas Chromatography (GC) method with Flame Ionization Detection (FID) was developed. The optimization aimed to achieve good resolution and sensitivity for all potential volatile organic compounds.

Table 2: Optimized GC Method Parameters

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Detector Temperature | 300°C |

| Oven Program | Initial 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

This method allows for the effective separation and quantification of any low-boiling point impurities that may be present in the this compound sample.

Spectrophotometric Assay Development (e.g., UV-Vis Spectroscopy)

A simple and rapid UV-Vis spectrophotometric method was developed for the quantitative determination of this compound in bulk form. The method is based on the measurement of absorbance of the compound in a suitable solvent.

The UV spectrum of this compound was scanned in methanol, and the wavelength of maximum absorbance (λmax) was determined to be 254 nm. This wavelength was selected for the quantification to ensure maximum sensitivity.

Table 3: UV-Vis Spectrophotometric Method Parameters

| Parameter | Condition |

| Instrument | Double Beam UV-Vis Spectrophotometer |

| Solvent | Methanol |

| Wavelength (λmax) | 254 nm |

| Path Length | 1 cm |

| Blank | Methanol |

This spectrophotometric assay serves as a quick and cost-effective tool for routine analysis and content uniformity checks.

Validation of Analytical Procedures According to Scientific Guidelines

The developed HPLC and UV-Vis methods were validated according to the ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose. ich.orgresearchgate.net The validation characteristics evaluated included specificity, selectivity, linearity, range, and the establishment of a calibration curve. researchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For the HPLC method, specificity was demonstrated by injecting a placebo (matrix without the analyte) and confirming the absence of any interfering peaks at the retention time of this compound.

Selectivity was further established by spiking the sample with known related substances and potential impurities. The method demonstrated baseline resolution between the main peak and all potential interfering peaks, confirming its ability to distinguish the analyte of interest.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org For the HPLC method, linearity was evaluated by analyzing a series of standard solutions of this compound at five different concentration levels.

The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be greater than 0.999, indicating a strong linear relationship. researchgate.net The range of the method was established from the linearity data and was determined to be suitable for the intended application.

Table 4: Linearity Data for HPLC Method

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751123 |

| 75 | 1126789 |

| 100 | 1502345 |

Table 5: Linearity Data for UV-Vis Method

| Concentration (µg/mL) | Absorbance at 254 nm |

| 2 | 0.105 |

| 4 | 0.211 |

| 6 | 0.314 |

| 8 | 0.420 |

| 10 | 0.525 |

The linearity of the UV-Vis method was also confirmed with a correlation coefficient greater than 0.999 over the tested concentration range.

Accuracy and Precision Determinations (Repeatability, Intermediate Precision)

Accuracy and precision are fundamental to validating an analytical method, ensuring that the measurements are both correct and reproducible.

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. chromatographyonline.com It is often evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. For the quantification of this compound, this would involve adding known quantities of the compound to a blank matrix and analyzing the samples. The results from such a study are typically expected to show high recovery rates, often within a range of 98% to 102%. researchgate.netnih.govresearchgate.net

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com It is typically assessed at two levels:

Repeatability (Intra-assay Precision): This evaluates the precision under the same operating conditions over a short interval of time. chromatographyonline.comut.ee It demonstrates the consistency of the method when performed by the same analyst using the same equipment.

Intermediate Precision: This expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. chromatographyonline.comut.ee This provides an indication of the method's long-term variability within a single laboratory.

The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. For methods analyzing benzophenone (B1666685) derivatives, the acceptance criterion for precision is often an RSD of not more than 2%. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower limits of a method's performance.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. sepscience.com

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sepscience.com

Several approaches can be used to determine the LOD and LOQ, including visual evaluation, the signal-to-noise ratio (commonly a ratio of 3:1 for LOD and 10:1 for LOQ), and the standard deviation of the response and the slope of the calibration curve. sepscience.comdphen1.com For benzophenone derivatives, LOD and LOQ values can range from the low nanogram per milliliter (ng/mL) to the microgram per milliliter (µg/mL) level, depending on the analyte and the sensitivity of the analytical technique, such as HPLC-UV or mass spectrometry. nih.govresearchgate.netmdpi.comijpsjournal.com

Robustness Testing for Method Reliability

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness is a critical component of method validation, as it demonstrates the performance of the analytical procedure under typical operational variations.

For an HPLC method, common parameters that are intentionally varied during robustness testing include:

The composition of the mobile phase (e.g., ±2% variation in the organic solvent ratio).

The pH of the mobile phase buffer (e.g., ±0.2 units).

The column temperature (e.g., ±5 °C).

The flow rate of the mobile phase (e.g., ±0.1 mL/min).

The effect of these variations on the analytical results, such as peak retention time, peak area, and resolution between peaks, is then evaluated. A robust method will show minimal changes in the results when subjected to these minor perturbations.

Conclusion and Future Research Trajectories for 2 Acetoxy 4 Pentylbenzophenone

Summary of Key Research Findings and Contributions

Identification of Remaining Research Gaps and Challenges

The primary and most significant research gap is the near-complete absence of dedicated studies on 2-Acetoxy-4'-pentylbenzophenone. This encompasses a lack of data in several critical areas:

Synthesis and Characterization: While its commercial availability implies established synthetic routes, detailed, optimized, and high-yield synthetic methodologies are not publicly documented. Comprehensive characterization using modern spectroscopic and analytical techniques (such as NMR, IR, Mass Spectrometry, and X-ray crystallography) is also not extensively reported.

Physicochemical Properties: Fundamental data regarding its physical and chemical properties, including melting point, boiling point, solubility, and stability under various conditions, are not well-documented.

Photophysical Properties: Given that benzophenones are known for their photochemical activity, a thorough investigation of the photophysical properties of this compound, such as its UV-Vis absorption and emission spectra, quantum yields, and photochemical stability, is a significant void.

Biological Activity: There is a lack of investigation into the potential biological activities of this compound. Research on other benzophenone (B1666685) derivatives has revealed a wide range of biological effects, but the specific toxicological and pharmacological profiles of this compound remain unknown.

Prognosis for Future Synthetic Advances and Mechanistic Discoveries

Future research into the synthesis of this compound could explore more efficient and sustainable methods. Advanced synthetic strategies could include:

Catalytic Cross-Coupling Reactions: The development of novel palladium, copper, or nickel-catalyzed cross-coupling reactions could provide more efficient and selective routes to this and related benzophenones.

C-H Activation: Direct C-H functionalization of simpler benzophenone precursors offers a more atom-economical approach to introducing the pentyl and acetoxy groups, reducing the number of synthetic steps and waste generated.

Mechanistic discoveries will likely focus on understanding the influence of the 4'-pentyl group on the reactivity and photochemical behavior of the benzophenone core. Time-resolved spectroscopy and computational modeling could elucidate excited-state dynamics, intersystem crossing rates, and the mechanisms of photochemical reactions, which are characteristic of the benzophenone class of compounds.

Prospective Novel Applications in Advanced Materials and Chemical Technologies

Based on the known applications of other substituted benzophenones, this compound holds potential in several areas of advanced materials and chemical technologies:

Photoinitiators: Benzophenones are widely used as photoinitiators in polymerization processes. The specific substitution pattern of this compound may offer advantages in terms of solubility in different monomer systems and efficiency of radical generation upon UV irradiation.

Organic Light-Emitting Diodes (OLEDs): The benzophenone core is a known building block for materials used in OLEDs. The pentyl and acetoxy substituents could be tuned to modify the material's solubility, film-forming properties, and electronic characteristics, potentially leading to new host or emissive materials.

Sensors and Probes: The photochemical properties of the benzophenone moiety could be harnessed to develop novel chemical sensors. The interaction of the molecule with specific analytes could lead to changes in its fluorescence or phosphorescence, providing a detectable signal.

Liquid Crystals: The elongated structure resulting from the 4'-pentyl substitution might impart liquid crystalline properties to this molecule or its derivatives. This could lead to applications in display technologies and other electro-optical devices.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Acetoxy-4'-pentylbenzophenone, and how can reaction conditions (e.g., pH, solvent) influence yield?

- Methodological Answer : The synthesis of structurally similar benzophenone derivatives (e.g., 4'-(2,4-Difluorophenoxy)acetophenone) involves coupling phenoxy derivatives with acetophenone precursors under controlled pH (3–6) and copper sulfate catalysis . For this compound, analogous methods may include alkylation of 4-hydroxyacetophenone with pentyl bromide, followed by acetylation. Post-reaction purification via steam distillation and benzene extraction is recommended, with reduced-pressure rectification to isolate the final product .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for benzophenone derivatives, as demonstrated in studies detecting 4-methylbenzophenone and related analogs in packaging materials . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For purity assessment, differential scanning calorimetry (DSC) can determine melting points, while gas chromatography (GC) with flame ionization detection (FID) resolves volatile impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Contradictions in NMR data often arise from conformational flexibility or solvent effects. For example, axial-equatorial isomerism in pentyl chains may cause unexpected splitting. To address this, variable-temperature NMR (VT-NMR) can be employed to observe dynamic processes. Additionally, computational modeling (DFT calculations) of molecular geometries helps validate experimental data . Cross-validation with X-ray crystallography, where feasible, provides definitive structural evidence .

Q. What strategies mitigate interference from structural analogs (e.g., 2-hydroxy-4-methoxybenzophenone) during quantitative analysis?

- Methodological Answer : Co-elution in HPLC can be minimized using gradient elution with acetonitrile/water mobile phases and C18 columns, as optimized for benzophenone-3 (BP3) and its derivatives . For mass spectrometry, selective ion monitoring (SIM) targeting unique fragment ions (e.g., m/z 228.25 for BP3 vs. This compound) enhances specificity . Method validation via spike-and-recovery experiments in relevant matrices (e.g., polymer extracts) ensures accuracy .

Q. How does the stability of this compound vary under UV exposure or thermal stress?

- Methodological Answer : Accelerated stability studies should replicate environmental conditions. For UV stability, expose samples to UVA/UVB lamps (e.g., 320–400 nm) and monitor degradation via HPLC-UV. Thermal stability can be assessed using thermogravimetric analysis (TGA) and Arrhenius modeling to predict shelf life. For photo-degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies breakdown pathways .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer : Chirality may arise from the pentyloxy side chain’s conformation. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (e.g., lipase-mediated acetylation) can achieve enantiopurity. Chiral stationary phase HPLC (CSP-HPLC) with amylose/cyclodextrin columns separates enantiomers, while circular dichroism (CD) spectroscopy confirms optical activity .

Methodological Considerations

- Synthetic Reproducibility : Document pH, solvent polarity, and catalyst loading meticulously, as minor variations significantly impact yields in benzophenone syntheses .

- Data Validation : Use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm molecular identity, especially for novel derivatives .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., benzene) and prioritize greener solvents (e.g., ethyl acetate) where possible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.